molecular formula C9H11FN2O4 B12684765 1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil CAS No. 105281-08-1

1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil

Katalognummer: B12684765
CAS-Nummer: 105281-08-1
Molekulargewicht: 230.19 g/mol
InChI-Schlüssel: XKBSNQZIXJSHIG-PXBUCIJWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil is a purine nucleoside analogue known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exerts its anticancer effects by inhibiting DNA synthesis and inducing apoptosis .

Vorbereitungsmethoden

The synthesis of 1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil involves several steps. One common method includes the fluorination of a suitable sugar precursor followed by coupling with uracil. The reaction conditions typically involve the use of anhydrous solvents and catalysts to facilitate the coupling reaction . Industrial production methods often scale up these reactions using continuous flow reactors to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives with additional oxygen functionalities, while substitution reactions can introduce different halogen atoms into the molecule .

Wissenschaftliche Forschungsanwendungen

1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil has several scientific research applications:

Wirkmechanismus

The compound exerts its effects by incorporating into the DNA of rapidly dividing cells, leading to chain termination during DNA replication. This process inhibits DNA synthesis and triggers apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .

Vergleich Mit ähnlichen Verbindungen

1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil is unique due to its fluorinated sugar moiety, which enhances its stability and efficacy compared to other nucleoside analogues. Similar compounds include:

    2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyladenine: Another fluorinated nucleoside analogue with similar antitumor activity.

    2’-Deoxy-2’-fluoro-beta-D-arabinofuranosylcytosine: Known for its antiviral properties.

These compounds share structural similarities but differ in their specific biological activities and therapeutic applications.

Eigenschaften

CAS-Nummer

105281-08-1

Molekularformel

C9H11FN2O4

Molekulargewicht

230.19 g/mol

IUPAC-Name

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11FN2O4/c1-4-7(14)6(10)8(16-4)12-3-2-5(13)11-9(12)15/h2-4,6-8,14H,1H3,(H,11,13,15)/t4-,6+,7-,8-/m1/s1

InChI-Schlüssel

XKBSNQZIXJSHIG-PXBUCIJWSA-N

Isomerische SMILES

C[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=O)NC2=O)F)O

Kanonische SMILES

CC1C(C(C(O1)N2C=CC(=O)NC2=O)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.